3,3-Dimethyl-4-(3-(trifluoromethyl)phenyl)pyrrolidine

Descripción general

Descripción

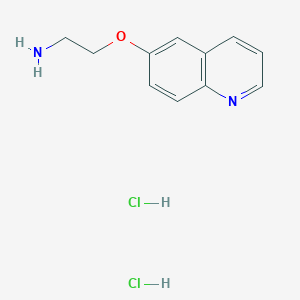

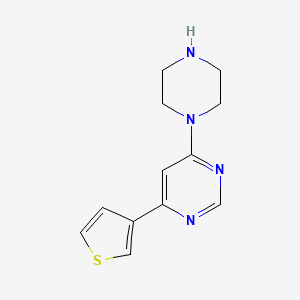

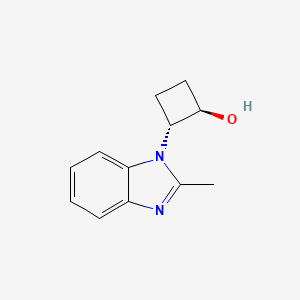

“3,3-Dimethyl-4-(3-(trifluoromethyl)phenyl)pyrrolidine” is an organic compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This compound also contains a trifluoromethyl group, which is a key structural motif in active agrochemical and pharmaceutical ingredients .

Molecular Structure Analysis

The molecular structure of “3,3-Dimethyl-4-(3-(trifluoromethyl)phenyl)pyrrolidine” is characterized by a pyrrolidine ring and a trifluoromethyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The trifluoromethyl group is thought to contribute to the unique physicochemical properties of the compound .Aplicaciones Científicas De Investigación

Medicine: Targeted Drug Development

The trifluoromethyl group in compounds like 3,3-Dimethyl-4-(3-(trifluoromethyl)phenyl)pyrrolidine has been associated with the development of targeted drugs. For instance, Sorafenib, which contains a similar trifluoromethylphenyl structure, is used for treating advanced hepatocellular carcinoma . The unique physicochemical properties of the trifluoromethyl group contribute to the pharmacokinetics and pharmacodynamics of these drugs, potentially enhancing their efficacy and selectivity for certain cancer types.

Agriculture: Crop Protection Agents

In the agricultural sector, trifluoromethylpyridine derivatives, which share structural similarities with the compound , are utilized in crop protection. These compounds serve as active ingredients in pesticides, protecting crops from pests and diseases due to their unique biological activities . The trifluoromethyl group’s properties can be harnessed to develop new agrochemicals that are more effective and environmentally friendly.

Material Science: Advanced Material Synthesis

The incorporation of fluorine atoms in materials science has led to the development of advanced materials with unique properties. Compounds with trifluoromethyl groups are used to create materials with special characteristics, such as increased resistance to degradation and improved performance in extreme conditions . The compound in focus could potentially contribute to the synthesis of novel materials with enhanced features.

Environmental Science: Pollution Mitigation

Fluorinated organic chemicals, including those with trifluoromethyl groups, play a role in environmental science. They are involved in processes that mitigate pollution and reduce environmental impact. For example, they can be used in the development of agents that break down harmful substances or in the creation of materials that capture pollutants .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, the trifluoromethyl group’s influence on molecular interactions makes it valuable for studying enzyme inhibition. Compounds with this group can be designed to interact specifically with enzymes, providing insights into enzyme function and aiding in the development of inhibitors that could lead to new treatments for various diseases .

Pharmacology: Pharmacokinetic Modulation

The trifluoromethyl group is known to affect the pharmacokinetic profile of drugs. It can alter absorption, distribution, metabolism, and excretion (ADME) properties, leading to improved drug delivery systems. Research into compounds like 3,3-Dimethyl-4-(3-(trifluoromethyl)phenyl)pyrrolidine could yield new pharmacological agents with optimized ADME characteristics .

Analytical Chemistry: Chromatographic Analysis

In analytical chemistry, the structural features of compounds like 3,3-Dimethyl-4-(3-(trifluoromethyl)phenyl)pyrrolidine can be exploited in chromatographic techniques to improve the separation and identification of complex mixtures. The trifluoromethyl group can enhance the resolution and detection of analytes, facilitating more accurate and sensitive analyses .

Drug Discovery: Novel Therapeutic Agents

Lastly, the compound’s structure is conducive to drug discovery efforts, particularly in the design of novel therapeutic agents. Its unique scaffold can be used to create new molecules with potential biological activity, opening up possibilities for the treatment of a wide range of conditions .

Mecanismo De Acción

Target of Action

It is known that pyrrolidine derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .

Mode of Action

It is known that pyrrolidine derivatives interact with their targets, leading to changes in the biological system .

Biochemical Pathways

It is known that pyrrolidine derivatives can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It is known that pyrrolidine derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Action Environment

It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Propiedades

IUPAC Name |

3,3-dimethyl-4-[3-(trifluoromethyl)phenyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3N/c1-12(2)8-17-7-11(12)9-4-3-5-10(6-9)13(14,15)16/h3-6,11,17H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFITVPOREJWMGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC1C2=CC(=CC=C2)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dimethyl-4-(3-(trifluoromethyl)phenyl)pyrrolidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[(2-Aminoethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1492465.png)

amine](/img/structure/B1492468.png)

![Ethyl[(1-fluorocyclopentyl)methyl]amine](/img/structure/B1492477.png)

![4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1492483.png)